4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
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Overview
Description
4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chloro group and a triazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of anticancer agents.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and conductivity.
Agriculture: It has been explored as a potential fungicide due to its ability to inhibit the growth of certain fungal pathogens.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The triazole ring is known to form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
4-chloro-1,2,4-triazole: A similar compound with a chloro group attached to the triazole ring, used in various chemical syntheses.
2-(1H-1,2,4-triazol-1-yl)aniline: Lacks the chloro group but shares the triazole and aniline moieties.
Uniqueness
4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of both a chloro group and a triazole ring, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the triazole ring contributes to its biological activity and binding affinity .
Properties
CAS No. |
1549698-77-2 |
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Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-2-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7ClN4/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13/h1-5H,10H2 |
InChI Key |
TWIYGNQDNOHWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)N |
Purity |
95 |
Origin of Product |
United States |
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